3alpha-Hydroxy-7-oxo-5beta-cholanic acid
Übersicht
Beschreibung
3alpha-Hydroxy-7-oxo-5beta-cholanic Acid is an intermediate in organic synthesis and pharmaceutical research and development . It can be used to synthesize the choleretic drug Obeticholic acid . Obeticholic acid can inhibit cholic acid synthesis and is commonly used to treat primary biliary cirrhosis and nonalcoholic fatty liver disease .
Synthesis Analysis
The synthesis of this compound involves several steps . The process begins with the addition of water, compound I (purity: 99.1%), and glycerol to a clean reaction flask . The pH is adjusted to 7-8 with 2N sodium hydroxide, and the reaction temperature is set to 30-35°C . After stirring uniformly, the reaction proceeds for 2 hours, until the content of compound I monitored by HPLC is 0.1% . The filtrate is then collected by suction filtration while hot, and the filter cake is again heated to 70-80°C with 100 ml of water, kept stirring for 30-60 min, and the filtrate is combined after hot filtration . The filtrate is concentrated under reduced pressure at 50-60°C to remove glycerol, cooled to 0-10°C, and 2N hydrochloric acid is slowly added dropwise to adjust pH=2-3 . A large amount of solid is precipitated, and the temperature is kept stirring for 30min-60min . The filter cake is then rinsed with a small amount of tap water, and dried in a hot air circulating oven at 50°C until it is qualified .Molecular Structure Analysis
The molecular formula of this compound is C24H38O4 . It is a derivative of Lithocholic Acid . It has a role as a human metabolite . It is a bile acid, a monohydroxy-5beta-cholanic acid, an oxo-5beta-cholanic acid, and a 3alpha-hydroxy steroid . It is functionally related to lithocholic acid .Chemical Reactions Analysis
This compound is an intermediate in organic synthesis and pharmaceutical research and development . It can be used to synthesize the choleretic drug Obeticholic acid . Obeticholic acid can inhibit cholic acid synthesis .Physical And Chemical Properties Analysis
This compound is a white to almost white powder to crystal . The melting point ranges from 200.0 to 206.0°C . The specific rotation [a]20/D is -27.0 to -31.0 deg (C=2, Ethanol) . It is soluble in hot Methanol .Wissenschaftliche Forschungsanwendungen
Synthesis of Ursodeoxycholic Acid
7-Ketolithocholic acid is a key intermediate in the synthesis of Ursodeoxycholic acid (UDCA) . UDCA is a clinically important secondary bile acid used in the treatment of hepatobiliary diseases and has shown potential therapeutic effects in conditions like Acute Kidney Injury and Parkinson’s Disease . The electrochemical reduction process in aprotic solvents has been studied to improve the conversion rate of 7-Ketolithocholic acid to UDCA .
Pharmaceutical Research and Development
As an intermediate in organic synthesis, 7-Ketolithocholic acid is utilized in pharmaceutical R&D for synthesizing drugs like Obeticholic acid . Obeticholic acid is a choleretic drug that can inhibit cholic acid synthesis and is used to treat primary biliary cirrhosis and nonalcoholic fatty liver disease .
Metabolomics
In metabolomics, 7-Ketolithocholic acid is identified as a significant metabolite. Its levels are considered crucial for understanding physiological and pathological conditions, such as hyperuricemia, where its levels were found to be dramatically altered .
Cancer Research
Nutriacholic acid, another name for 7-Ketolithocholic acid, has been associated with hepatocarcinoma and tumor mutagenesis. Its levels are monitored in cancer research, particularly in studies involving metabolic changes in brain cancer cells treated with chemotherapy agents .
Aging and Diet Studies
The compound is also studied in the context of aging and diet, where its levels are observed to change with age and dietary habits. It is one of the up-regulated bile acids in certain metabolic profiles, indicating its role in the body’s metabolic processes .
Bile Acid Derivative Research
7-Ketolithocholic acid is a derivative of chenodeoxycholic acid and plays a role as a TGR5 modulator, a G-protein-coupled receptor involved in various physiological processes . Research into TGR5 modulators is significant for understanding and treating metabolic diseases.
Wirkmechanismus
Target of Action
7-Ketolithocholic acid, also known as Nutriacholic acid or 3alpha-Hydroxy-7-oxo-5beta-cholanic acid, is a bile acid that can be absorbed and serves to suppress the production of endogenous bile acid and the secretion of biliary cholesterol .
Mode of Action
The compound interacts with its targets by suppressing the production of endogenous bile acid and the secretion of biliary cholesterol . This interaction results in changes in the composition of bile, which can have significant effects on the body’s metabolism and digestive processes.
Biochemical Pathways
7-Ketolithocholic acid is an important intermediate in the synthesis of ursodeoxycholic acid (UDCA), a secondary bile acid . The key enzyme used in the industrial production of 7-Ketolithocholic acid is 7α-Hydroxysteroid dehydrogenase (7α-HSDH) . This enzyme is involved in the dehydrogenation of hydroxyl groups at position 7 of the steroid skeleton of chenodeoxycholic acid (CDCA), resulting in the formation of 7-Ketolithocholic acid .
Pharmacokinetics
It is known that the compound can be absorbed and suppresses endogenous bile acid production and biliary cholesterol secretion . This suggests that the compound has good bioavailability and can exert its effects efficiently.
Result of Action
The primary result of 7-Ketolithocholic acid’s action is the suppression of endogenous bile acid production and the secretion of biliary cholesterol . This can lead to changes in the composition of bile, which can have significant effects on the body’s metabolism and digestive processes.
Action Environment
The action of 7-Ketolithocholic acid can be influenced by various environmental factors. For example, the efficiency of the compound’s action can be affected by the presence of high concentrations of substrate . Additionally, the compound’s action, efficacy, and stability can be influenced by factors such as temperature, pH, and the presence of other compounds in the environment .
Safety and Hazards
When handling 3alpha-Hydroxy-7-oxo-5beta-cholanic Acid, avoid breathing mist, gas, or vapours . Avoid contacting with skin and eye . Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation . Remove all sources of ignition . Evacuate personnel to safe areas . Keep people away from and upwind of spill/leak .
Eigenschaften
IUPAC Name |
(4R)-4-[(3R,5S,8R,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H38O4/c1-14(4-7-21(27)28)17-5-6-18-22-19(9-11-24(17,18)3)23(2)10-8-16(25)12-15(23)13-20(22)26/h14-19,22,25H,4-13H2,1-3H3,(H,27,28)/t14-,15+,16-,17-,18+,19+,22+,23+,24-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXOCDBGWDZAYRQ-AURDAFMXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)O)C1CCC2C1(CCC3C2C(=O)CC4C3(CCC(C4)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C(=O)C[C@H]4[C@@]3(CC[C@H](C4)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H38O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501032263 | |
Record name | 3alpha-Hydroxy-7-oxo-5beta-cholanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501032263 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
4651-67-6 | |
Record name | 7-Ketolithocholic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4651-67-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Ketolithocholic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004651676 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3alpha-Hydroxy-7-oxo-5beta-cholanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501032263 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-α-hydroxy-7-oxo-5-β-cholan-24-oic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.803 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | NUTRIACHOLIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y1357H1A28 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is 7-Ketolithocholic acid formed in the human body?
A1: 7-Ketolithocholic acid is primarily formed in the human colon through the bacterial oxidation of chenodeoxycholic acid and ursodeoxycholic acid. [] This process is favored under alkaline conditions. []
Q2: What is the metabolic fate of 7-Ketolithocholic acid after intestinal absorption?
A2: Unlike deoxycholic acid and lithocholic acid, 7-Ketolithocholic acid can be reduced in the liver. [] It primarily transforms into chenodeoxycholic acid, and to a lesser extent, ursodeoxycholic acid. [] This hepatic reduction occurs with both conjugated and unconjugated forms of 7-Ketolithocholic acid. []
Q3: Does conjugation status influence the hepatic reduction of 7-Ketolithocholic acid?
A3: Yes, studies show that conjugated 7-Ketolithocholic acid, particularly the taurine-conjugated form, is predominantly reduced to chenodeoxycholic acid. [] Unconjugated 7-Ketolithocholic acid shows less efficient reduction to either chenodeoxycholic acid or ursodeoxycholic acid. []
Q4: What is the role of 7-Ketolithocholic acid in ursodeoxycholic acid formation?
A4: Research suggests 7-Ketolithocholic acid acts as a key intermediate in the intestinal bacterial conversion of chenodeoxycholic acid to ursodeoxycholic acid. [] This conversion occurs more rapidly under anaerobic conditions and at acidic pH. []
Q5: Can 7-Ketolithocholic acid be further metabolized in the colon?
A5: Yes, a portion of 7-Ketolithocholic acid can be further biotransformed in the colon into lithocholic acid, potentially through the intermediate Δ6-lithocholenic acid. []
Q6: Are there species differences in the metabolism of 7-Ketolithocholic acid?
A6: Yes, studies in rodents and rabbits demonstrate species-specific differences in the metabolism of 7-Ketolithocholic acid, particularly in the conjugation patterns and the ratio of chenodeoxycholic acid to ursodeoxycholic acid formed. []
Q7: What enzymes are involved in the bacterial metabolism of 7-Ketolithocholic acid?
A7: Clostridium species, such as C. limosum and C. bifermentans, play a crucial role. They possess inducible 7α-hydroxysteroid dehydrogenases that catalyze the interconversion between 7-Ketolithocholic acid and chenodeoxycholic acid or 7-ketodeoxycholic acid and cholic acid. [, , , ]
Q8: Are there any known inhibitors of the enzymes involved in 7-Ketolithocholic acid metabolism?
A8: Research indicates that ursodeoxycholic acid can suppress the bile acid-induced enhancement of 7α- and 7β-hydroxysteroid dehydrogenases in Clostridium limosum. []
Q9: What is the molecular formula and weight of 7-Ketolithocholic acid?
A9: The molecular formula is C24H38O4 and the molecular weight is 390.56 g/mol.
Q10: Which analytical techniques are used to characterize and quantify 7-Ketolithocholic acid?
A10: Various techniques are employed, including: - Thin-layer chromatography (TLC) [, ] - Gas chromatography (GC) [, ] - Gas chromatography-mass spectrometry (GC-MS) [, , , ] - High-performance liquid chromatography (HPLC) [] - Liquid chromatography-mass spectrometry (LC-MS) [] - Liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-Q-TOF-MS) []
Q11: How does the structure of 7-Ketolithocholic acid influence its interaction with human serum albumin compared to other bile acids?
A11: The presence of the 7-keto group, compared to a 7-hydroxy group, decreases the affinity of 7-Ketolithocholic acid for human serum albumin. [] Generally, an increase in the number of hydroxyl groups on the bile acid molecule also decreases its affinity for albumin. []
Q12: What is the physiological significance of 7-Ketolithocholic acid being a precursor to ursodeoxycholic acid?
A12: Ursodeoxycholic acid is a hydrophilic bile acid with therapeutic benefits in cholestatic liver diseases. The formation of ursodeoxycholic acid from 7-Ketolithocholic acid represents a potential mechanism for regulating bile acid hydrophilicity and mitigating cholestasis.
Q13: Has 7-Ketolithocholic acid been explored for potential therapeutic applications?
A13: While 7-Ketolithocholic acid itself hasn't been widely explored as a therapeutic agent, its role in ursodeoxycholic acid formation and its potential to be further metabolized into other bile acids like lithocholic acid make it relevant in understanding bile acid metabolism and its implications in various diseases.
Q14: Can 7-Ketolithocholic acid be used as a starting material for the synthesis of other bile acids?
A14: Yes, 7-Ketolithocholic acid can be chemically modified to synthesize other bile acids. For instance, it can be used as a precursor for the synthesis of ursodeoxycholic acid through catalytic transfer hydrogenation with Raney nickel. []
Q15: How do levels of 7-Ketolithocholic acid change in individuals with specific health conditions?
A15: - In patients treated with chenodeoxycholic acid, a significant increase in the formation of ursodeoxycholic acid is observed, likely mediated by 7-Ketolithocholic acid acting as an intermediate. [] - Individuals with hepatic 3β-hydroxy-Δ5-C27-steroid dehydrogenase deficiency excrete abnormal bile acids and bile alcohols. [] While 7-Ketolithocholic acid levels were not specifically measured in this study, treatment with chenodeoxycholic acid normalized bile acid profiles, suggesting a potential indirect effect on 7-Ketolithocholic acid metabolism. [] - In a study on rats with congenital isolated growth hormone deficiency, 7-Ketolithocholic acid levels were significantly increased compared to controls, potentially indicating a link between growth hormone deficiency and altered bile acid metabolism. []
Q16: How does 7-Ketolithocholic acid interact with the gut microbiota?
A16: 7-Ketolithocholic acid is both a substrate and a product of gut microbial metabolism. Specific bacterial species, like Clostridium limosum, possess enzymes that can interconvert 7-Ketolithocholic acid with other bile acids. [, , ]
Q17: Can dietary interventions influence 7-Ketolitholic acid levels through modulation of gut microbiota?
A17: While not directly addressed in the provided abstracts, research suggests that dietary interventions, such as adopting a low-fat diet, can alter the activity of bacterial 7α-hydroxysteroid dehydrogenase in the gut, potentially influencing the balance between chenodeoxycholic acid, 7-Ketolithocholic acid, and ursodeoxycholic acid. [] Additionally, prebiotic supplementation, such as Jerusalem artichoke inulin, has been shown to modulate gut microbiota composition and influence fecal bile acid profiles, which may indirectly involve 7-Ketolithocholic acid. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.